Cas no 119631-01-5 (1,8-Phenazinediamine,2,7-dimethyl-)
119631-01-5 structure
Product Name:1,8-Phenazinediamine,2,7-dimethyl-
CAS-nummer:119631-01-5
MF:C14H14N4
MW:238.28776216507
CID:203579
PubChem ID:147450
Update Time:2025-04-19
1,8-Phenazinediamine,2,7-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,8-Phenazinediamine,2,7-dimethyl-
- 1,8-DIAMINO-2,7-DIMETHYLPHENAZINE
- 2,7-dimethylphenazine-1,8-diamine
- 2,7-Dimethyl-1,8-phenazinediamine
- AC1L3V6Y
- ACMC-1CGMP
- CCRIS 3007
- CTK4B1421
- 119631-01-5
- 1,8-Phenazinediamine, 2,7-dimethyl-
- DTXSID60152534
-
- Inchi: 1S/C14H14N4/c1-7-3-4-10-14(13(7)16)18-12-6-9(15)8(2)5-11(12)17-10/h3-6H,15-16H2,1-2H3
- InChI-sleutel: XBUUPDGMEFMISI-UHFFFAOYSA-N
- LACHT: N1C2C=C(C(C)=CC=2N=C2C=CC(C)=C(C=12)N)N
Berekende eigenschappen
- Exacte massa: 238.12202
- Monoisotopische massa: 238.122
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 0
- Complexiteit: 308
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 77.8Ų
Experimentele eigenschappen
- Dichtheid: 1.314
- Kookpunt: 515.7°Cat760mmHg
- Vlampunt: 298.5°C
- Brekindex: 1.782
- PSA: 77.82
1,8-Phenazinediamine,2,7-dimethyl- Gerelateerde literatuur
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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